molecular formula C7H4ClN3O B8794431 4-Chloropyrido[2,3-d]pyridazin-5(6H)-one

4-Chloropyrido[2,3-d]pyridazin-5(6H)-one

Cat. No.: B8794431
M. Wt: 181.58 g/mol
InChI Key: MECFOGYTPMRUIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloropyrido[2,3-d]pyridazin-5(6H)-one is a useful research compound. Its molecular formula is C7H4ClN3O and its molecular weight is 181.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

4-chloro-6H-pyrido[2,3-d]pyridazin-5-one

InChI

InChI=1S/C7H4ClN3O/c8-4-1-2-9-5-3-10-11-7(12)6(4)5/h1-3H,(H,11,12)

InChI Key

MECFOGYTPMRUIU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=NNC(=O)C2=C1Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

(E)-ethyl 2-((2-acetylhydrazono)methyl)-4-chloronicotinate (2850 mg, 10.57 mmol) in 15 mL of dioxane was mixed with aq. NaOH (42.3 mg, 1.06 mmol, 2 M). The reaction mixture was stirred in a microwave for 60 min at 145° C. After cooling to room temperature, the solid was filtered off. The solid was dissolved in methanol and the residue was filtered off. The filtrate was concentrated and triturated with EA to give 1.4 g (73.0%) of the title compound as orange brown solid.
Quantity
2850 mg
Type
reactant
Reaction Step One
Name
Quantity
42.3 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
73%

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